Citalopram Descyano Impurity Oxalate
CAS No.: 390817-87-5
Cat. No.: VC0195621
Molecular Formula: C21H24FNO5
Molecular Weight: 389.43
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 390817-87-5 |
---|---|
Molecular Formula | C21H24FNO5 |
Molecular Weight | 389.43 |
Introduction
Chemical Structure and Properties
Citalopram Descyano Impurity Oxalate derives its name from its structural relationship to citalopram, specifically the absence of the cyano (-CN) group that is present in the parent compound. The chemical structure features several key components:
Property | Value |
---|---|
Molecular Formula (Free Base) | C19H22FNO |
Molecular Formula (Oxalate Salt) | C19H22FNO·C2H2O4 |
Molecular Weight (Free Base) | 299.38 g/mol |
Molecular Weight (Oxalate Salt) | 389.43 g/mol |
Physical State | Solid |
Structural Features | Fluorophenyl group, isobenzofuran ring, dimethylaminopropyl chain |
The structure contains a fluorophenyl group attached to an isobenzofuran ring system with a dimethylaminopropyl side chain . This specific arrangement is crucial for understanding its relation to the parent compound and its potential effects on pharmaceutical formulations.
Relationship to Citalopram
Citalopram is a racemic compound containing both S-(+) and R-(-) enantiomers, with the S-(+) enantiomer (escitalopram) being pharmacologically active in terms of serotonin reuptake inhibition . The descyano impurity maintains much of the structural backbone of citalopram but lacks the cyano group, which significantly alters its pharmacological properties.
The relationship between citalopram and its descyano impurity is particularly important because:
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It provides insight into degradation pathways of the active pharmaceutical ingredient
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It helps in understanding potential metabolic products
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It serves as a marker for manufacturing quality and stability
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It assists in developing more effective analytical methods for quality control
The structural similarity explains why this impurity is carefully monitored in pharmaceutical production and quality control processes.
Analytical Applications and Detection
Citalopram Descyano Impurity Oxalate serves several important analytical purposes in pharmaceutical research and quality control:
Reference Standard Applications
Analytical Technique | Application |
---|---|
HPLC | Primary method for quantitative determination |
LC-MS/MS | Structural confirmation and trace analysis |
GC-MS | Alternative method for volatile derivatives |
Spectroscopic Methods | Structural characterization |
These analytical applications demonstrate the importance of this impurity in maintaining pharmaceutical quality standards and ensuring patient safety.
Comparison with Other Citalopram Impurities
Citalopram Descyano Impurity Oxalate is one of several known impurities associated with citalopram. Understanding its place among these related compounds provides important context:
This comparison illustrates the variety of structural modifications that can occur during synthesis, storage, or metabolism of citalopram. Each impurity provides unique information about potential degradation pathways and stability concerns.
Pharmaceutical Research Applications
Citalopram Descyano Impurity Oxalate has several significant applications in pharmaceutical research:
Stability Studies
Researchers use this impurity to:
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Investigate degradation mechanisms of citalopram under various storage conditions
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Develop stability-indicating analytical methods
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Establish appropriate shelf-life and storage recommendations for citalopram formulations
Toxicological Assessments
The compound is valuable in:
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Evaluating potential toxicity profiles of citalopram impurities
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Assessing the safety margins of pharmaceutical formulations
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Understanding structure-activity relationships in SSRI compounds
Synthetic Route Optimization
Analysis of this impurity helps in:
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Identifying critical control points in the synthetic pathway
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Optimizing reaction conditions to minimize impurity formation
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Developing more efficient purification processes
These research applications demonstrate the broader significance of this impurity beyond just quality control, extending into fundamental pharmaceutical science and drug development.
Regulatory Considerations
Regulatory agencies worldwide have established specific guidelines regarding pharmaceutical impurities, including Citalopram Descyano Impurity Oxalate:
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Impurity limits are typically established based on safety data and daily dose of the active ingredient
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Identification thresholds are set, above which structural characterization is required
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Qualification thresholds determine when toxicological evaluation is necessary
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Pharmacopeial monographs may list specific impurities that must be controlled
Manufacturers must demonstrate that they can effectively control this impurity within acceptable limits to ensure patient safety and pharmaceutical efficacy.
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